Lactose-3'-sulfate

Descripción

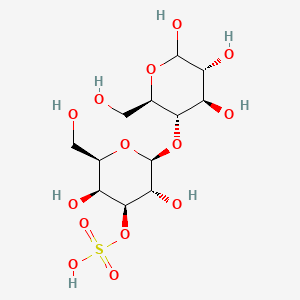

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPFTLRVVIHHOO-YAEJXKJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857915 | |

| Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159358-51-7 | |

| Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of Lactose-3'-Sulfate in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose-3'-sulfate, a sulfated disaccharide, is emerging as a molecule of interest in the field of glycobiology and cell signaling. While research specifically focused on this compound is in its early stages, the broader context of galactose-3'-O-sulfation points towards a significant role in modulating cell adhesion, recognition, and signal transduction. This technical guide synthesizes the current understanding and provides a hypothetical framework for the signaling mechanisms of this compound, drawing parallels from related 3'-O-sulfated glycans. We present potential interactions with cell surface receptors, such as integrins, and subsequent activation of intracellular signaling cascades involving Src-family kinases. This document includes detailed experimental protocols for investigating these interactions and pathways, quantitative data from analogous sulfated carbohydrates to serve as a reference, and visual diagrams of the proposed signaling pathways and experimental workflows.

Introduction: The Significance of Glycan Sulfation in Cellular Communication

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The structural diversity of glycans allows for a complex coding system that mediates cellular communication. Sulfation, the addition of a sulfate group to a glycan, adds another layer of complexity and specificity to this code. Sulfated glycans are key players in cell-cell and cell-extracellular matrix interactions, regulating processes from development and immunity to cancer metastasis.[1][2]

The 3-O-sulfation of galactose is a specific modification that has been shown to alter the recognition and binding of molecules, thereby directly impacting cellular signaling.[1] This modification can trigger signaling cascades that are crucial for regulating cellular adhesion and interaction.[1] While much of the research has focused on larger, more complex sulfated glycosaminoglycans (GAGs) like heparan sulfate, smaller sulfated oligosaccharides are also gaining recognition for their biological activities. This guide focuses on this compound, a simple disaccharide composed of galactose sulfated at the 3'-position and glucose, as a potential signaling molecule.

A Proposed Signaling Pathway for this compound

Direct evidence for a specific signaling pathway initiated by this compound in mammalian cells is currently limited. However, based on the known roles of 3'-O-sulfated galactose in other contexts, we propose a hypothetical signaling pathway involving integrin activation and subsequent downstream signaling through Src-family kinases.

Interaction with Cell Surface Receptors: A Focus on Integrins

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their activation is crucial for a variety of signaling events that regulate cell survival, proliferation, and migration. The 3-O-sulfogalactose moiety has been implicated as a recognition motif for certain protein-carbohydrate interactions.[1] It is plausible that this compound could interact with the extracellular domain of specific integrin subtypes, inducing a conformational change that leads to their activation.

dot

Caption: Hypothetical interaction of this compound with an integrin receptor.

Downstream Signaling Cascade: Activation of Src-Family Kinases

Upon activation, integrins can cluster and recruit various signaling molecules to the cell membrane, initiating intracellular signaling cascades. Src-family kinases are non-receptor tyrosine kinases that are well-established downstream effectors of integrin signaling.[1] The activation of Src kinases involves autophosphorylation, which then leads to the phosphorylation of a multitude of substrate proteins, ultimately affecting gene expression and cellular behavior, such as adhesion and migration.

dot

Caption: Proposed downstream signaling cascade following integrin activation.

Quantitative Data on Sulfated Glycan Interactions

Direct quantitative binding data for this compound with specific receptors are not yet available in the published literature. However, data from studies on other sulfated glycans can provide a useful reference for the potential range of binding affinities and inhibitory concentrations.

| Sulfated Glycan | Binding Partner | Method | Binding Affinity (Kd) | IC50 | Reference |

| Heparin (highly sulfated) | NT4 (tetra-branched peptide) | Surface Plasmon Resonance | 0.46 nM | - | [3] |

| Heparan Sulfate | NT4 (tetra-branched peptide) | Surface Plasmon Resonance | 3.3 nM | - | [3] |

| Chondroitin Sulfate | NT4 (tetra-branched peptide) | Surface Plasmon Resonance | 34 nM | - | [3] |

| Sulfated Glycolipid (C24:1) | LMIR5 (receptor) | ELISA-based binding assay | High Affinity (qualitative) | - | [4] |

| 3-O-sulfated heparin disaccharide | Antithrombin III | - | - | thousand-fold decrease in binding upon removal of 3-O-sulfate | [5] |

Note: This table provides examples of quantitative data for other sulfated glycans to illustrate the range of potential binding affinities. Specific data for this compound is a key area for future research.

Detailed Experimental Protocols

To investigate the proposed biological role of this compound, a combination of biochemical, biophysical, and cell-based assays is required.

Chemoenzymatic Synthesis of this compound

A controlled and scalable synthesis of this compound is essential for conducting biological assays. Chemoenzymatic methods offer a powerful approach for the regioselective sulfation of carbohydrates.

Objective: To synthesize this compound for use in biological assays.

Principle: This protocol would likely involve the use of a specific sulfotransferase enzyme that can selectively transfer a sulfate group to the 3'-position of the galactose residue of lactose.

Materials:

-

Lactose

-

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS, sulfate donor)

-

Galactoside 3-O-sulfotransferase

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Purification columns (e.g., size-exclusion, ion-exchange chromatography)

-

Analytical instruments (e.g., NMR, Mass Spectrometry)

Procedure:

-

Enzymatic Reaction: Incubate lactose with a molar excess of PAPS and the specific galactoside 3-O-sulfotransferase in the reaction buffer at an optimal temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).

-

Reaction Quenching: Stop the reaction by heat inactivation of the enzyme or by adding a quenching agent like EDTA.

-

Purification: Purify the reaction mixture to separate this compound from unreacted lactose, PAPS, and the enzyme. This can be achieved using a combination of size-exclusion and anion-exchange chromatography.

-

Structural Verification: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to verify the correct molecular weight and the position of the sulfate group.

Caption: An integrated workflow for investigating the biological role of this compound.

Conclusion and Future Directions

The 3'-O-sulfation of galactose is a critical modification in the language of cellular communication. While direct evidence for the signaling role of this compound is still emerging, the existing literature on related sulfated glycans provides a strong foundation for a hypothetical signaling pathway involving integrin activation and downstream Src-family kinase signaling. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to test this hypothesis and to elucidate the specific molecular interactions and cellular consequences of this compound signaling.

Future research should focus on:

-

Receptor Identification: Unambiguously identifying the specific cell surface receptors that bind to this compound.

-

Quantitative Binding Studies: Determining the binding affinities and kinetics of this compound with its identified receptors.

-

Elucidation of Downstream Pathways: Mapping the complete intracellular signaling cascade activated by this compound.

-

In Vivo Studies: Investigating the physiological and pathological roles of this compound in animal models.

A deeper understanding of the biological role of this compound and other small sulfated glycans holds significant promise for the development of novel therapeutics targeting a wide range of diseases, including cancer and inflammatory disorders.

References

- 1. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the role of sulfated glycans in cancer cell adhesion and migration through use of branched peptide probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-O-sulfo-β-D-galactose moiety of endogenous sulfoglycolipids is a potential ligand for immunoglobulin-like receptor LMIR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiation of 3-O-Sulfated Heparin Disaccharide Isomers: Identification of Structural Aspects of the Heparin CCL2 Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 3-O-Sulfated Galactosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 3-O-sulfated galactosides, a class of sulfated carbohydrates with significant roles in a multitude of biological processes. The modification of galactose at the 3-O position is a critical determinant for molecular recognition, influencing cell signaling, adhesion, and viral entry. This document details the enzymatic synthesis of these structures, their interactions with various proteins, and their implication in physiological and pathological conditions. Furthermore, it offers detailed experimental protocols for their synthesis and analysis, alongside quantitative data on their binding affinities and the kinetics of the enzymes responsible for their biosynthesis. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their functional significance. This guide is intended to be a valuable resource for researchers and professionals in the fields of glycobiology, drug discovery, and molecular biology.

Introduction to 3-O-Sulfated Galactosides

Galactose-3'-O-sulfation is a specific post-translational modification that occurs on a variety of important biomolecules across different human tissues. This sulfation event significantly alters the recognition and interaction of the host molecule with its binding partners, thereby initiating signaling cascades.[1] These modifications are pivotal in regulating cellular adhesion and interaction, and they play a role in cell recognition and even in processes like tumor metastasis by altering the binding affinity to extracellular ligands.[1] Sulfated glycoproteins and glycolipids can trigger signaling pathways that are crucial for cell-cell and cell-extracellular matrix interactions, as well as for the activation of adhesion molecule transcription.[1]

One of the most well-studied examples of 3-O-sulfated galactosides are sulfatides, which are 3'-sulfated galactosylceramides. These molecules are predominantly found on oligodendrocytes, renal tubular cells, and certain tumor cells.[2] They are critically involved in nerve conduction and cell adhesion, but their functions extend to various other cellular processes.[2] For instance, sulfatides can trigger intracellular signaling in neutrophils through a pathway dependent on L-selectin and can act as a binding site for pathogens like the human immunodeficiency virus (HIV), Helicobacter pylori, and malaria sporozoites.[2]

The synthesis of 3-O-sulfated galactosides is catalyzed by a family of enzymes known as galactose-3-O-sulfotransferases (GAL3STs).[3][4] These enzymes transfer a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of a galactose residue.[5] The human genome contains several isoforms of these enzymes, including GAL3ST1, GAL3ST2, GAL3ST3, and GAL3ST4, each exhibiting distinct substrate specificities.[3][4]

The biological significance of 3-O-sulfated galactosides makes them attractive targets for drug development.[6][7] Understanding their biochemical properties, synthesis, and interactions is crucial for designing novel therapeutic strategies for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Biochemical Properties and Biological Roles

The addition of a sulfate group at the 3-O position of galactose dramatically influences the molecule's biochemical properties, leading to a wide array of biological functions.

Role in Cell Adhesion and Signaling

3-O-sulfated galactosides are key players in cell adhesion. The sulfate group often acts as a crucial recognition motif for various cell adhesion molecules, particularly the selectins.[8] For example, sulfated and sialylated oligosaccharides on O-linked glycoproteins expressed on high endothelial venules are essential for high-affinity binding to L-selectin on leukocytes. This interaction facilitates the rolling and subsequent extravasation of leukocytes from the bloodstream into lymph nodes.[9] All three members of the selectin family (E-, L-, and P-selectin) can bind to oligosaccharides where sialic acid is replaced by a sulfate group, such as in sulfo-Lewisx.[8]

These binding events are not merely adhesive; they also initiate intracellular signaling cascades. In neutrophils, sulfatides can induce signaling through an L-selectin-dependent pathway.[2] Cross-linking of L-selectin on leukocytes triggers the phosphorylation of mitogen-activated protein kinases (MAPKs), which in turn leads to the activation of CD18 function and enhanced transmigration across the endothelium.[10]

Function in the Nervous System

In the nervous system, 3-O-sulfated galactosylceramide, or sulfatide, is a major lipid component of the myelin sheath.[11] It plays a critical role in the proper structure and function of myelin. Studies on mice deficient in cerebroside sulfotransferase (CST), the enzyme responsible for sulfatide synthesis, have shown that the absence of sulfatide leads to myelin abnormalities and progressive tremors.[12] Sulfatide is believed to be involved in the lateral organization of the myelin membrane, which affects the sorting, assembly, and function of specific myelin proteins. Furthermore, sulfatide can influence glial-axon signaling.[13]

Involvement in Cancer and Metastasis

Aberrant expression of 3-O-sulfated glycans is a hallmark of many cancers. For instance, 3'-O-sulfated Lewis A/C antigens are often overexpressed in numerous precancerous lesions and malignancies.[14] The expression of lactosylsulfatide in hepatocellular carcinoma cells has been shown to enhance cell adhesion to vitronectin, a component of the extracellular matrix, and promote intrahepatic metastasis in animal models.[15] These findings suggest that 3-O-sulfated galactosides could serve as potential biomarkers and therapeutic targets in oncology.

Quantitative Data: Binding Affinities and Enzyme Kinetics

The biological functions of 3-O-sulfated galactosides are underpinned by their specific interactions with proteins. The affinity of these interactions and the efficiency of the enzymes that synthesize them can be quantified.

Protein Binding Affinities

The binding affinities of 3-O-sulfated galactosides to their protein partners are often in the micromolar to nanomolar range, indicating strong and specific interactions. These affinities are typically determined using techniques like surface plasmon resonance (SPR).

| Ligand | Protein Partner | Kd | Technique | Reference |

| Heparan Sulfate | 3-O-sulfotransferase isoform 1 (3-OST-1) | 2.79 µM | Surface Plasmon Resonance (SPR) | [16] |

| Oversulfated Chondroitin/Dermatan Sulfates | L-selectin | 21.1 to 293 nM | Surface Plasmon Resonance (SPR) | [15] |

| Oversulfated Chondroitin/Dermatan Sulfates | P-selectin | 21.1 to 293 nM | Surface Plasmon Resonance (SPR) | [15] |

Enzyme Kinetic Parameters

The synthesis of 3-O-sulfated galactosides is catalyzed by galactose-3-O-sulfotransferases (GAL3STs). The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into their substrate specificity and catalytic efficiency.

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| GAL3STs (general) | PAPS | Varies | Varies | Varies | [5][17] |

| GAL3STs (general) | Galactoside Acceptor | Varies | Varies | Varies | [5][17] |

Note: Specific Km and kcat values for individual GAL3ST isoforms with various galactoside acceptors are subjects of ongoing research and can vary significantly depending on the specific substrate and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-O-sulfated galactosides.

Enzymatic Synthesis of 3-O-Sulfated Galactosides

This protocol describes the general procedure for the enzymatic synthesis of 3-O-sulfated galactosides using a purified galactose-3-O-sulfotransferase.

Materials:

-

MES buffer (100 mM, pH 6.5)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) (20 mM)

-

ATP (20 mM)

-

MgCl2 (20 mM)

-

Galactoside acceptor substrate (10 mM)

-

Purified Gal3ST enzyme (e.g., Gal3ST2 at 0.2 mg/mL)[14]

-

Ethanol

-

C18 and P2/P4 chromatography columns

Procedure:

-

Prepare the reaction mixture containing MES buffer, PAPS, ATP, MgCl2, and the acceptor substrate.

-

Initiate the reaction by adding the purified Gal3ST enzyme.

-

Incubate the reaction mixture for 4 hours to overnight at an optimal temperature (typically 37°C).

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the conversion rate exceeds 95%.[14]

-

Quench the reaction by adding an equal volume of cold ethanol and incubate at 4°C for 15 minutes to precipitate the enzyme.[14]

-

Centrifuge the mixture to remove the precipitated protein.

-

Concentrate the supernatant using a rotary evaporator.

-

Purify the 3-O-sulfated galactoside product using C18 and P2/P4 column chromatography.[14]

Analysis by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural characterization of sulfated glycans.

Protocol for MALDI-TOF MS of Sulfated Oligosaccharides: [1]

-

Dissolve the sulfated oligosaccharide sample (10 pmol/µL).

-

Prepare a fresh matrix solution (e.g., 10 mg/mL of 2,5-dihydroxybenzoic acid in water).

-

Prepare a basic peptide solution (e.g., 10 pmol/µL of Arg-(Gly-Arg)14-Gly) to form a noncovalent complex and improve signal.[1]

-

Mix 1 µL of the sample with 1 µL of the peptide solution.

-

Add 1 µL of the matrix solution to the mixture.

-

Spot an aliquot of the final mixture onto the MALDI target plate and allow it to air dry.

-

Acquire the mass spectrum using a MALDI-TOF mass spectrometer.

Protein Binding Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface (e.g., with a mixture of EDC and NHS).

-

Inject the ligand (the 3-O-sulfated galactoside or a protein that binds it) in an appropriate buffer to covalently attach it to the sensor surface.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the analyte (the binding partner) in a suitable running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

-

-

Dissociation:

-

After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

If necessary, inject a regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving 3-O-sulfated galactosides can aid in understanding their mechanisms of action. The following diagrams were generated using the Graphviz DOT language.

Biosynthesis of Sulfatide

This diagram illustrates the two-step enzymatic synthesis of sulfatide, a key 3-O-sulfated galactosylceramide in the nervous system.

References

- 1. med.unc.edu [med.unc.edu]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. path.ox.ac.uk [path.ox.ac.uk]

- 4. Alpha-Gal on the Protein Surface Hampers Transcytosis through the Caco-2 Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Structural and substrate specificity analysis of 3-O-sulfotransferase isoform 5 to synthesize heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conductscience.com [conductscience.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 12. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 13. books.rsc.org [books.rsc.org]

- 14. Robust Prediction of Enzyme Variant Kinetics with RealKcat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Affinity, kinetic, and structural study of the interaction of 3-O-sulfotransferase isoform 1 with heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Pivotal Role of Sulfated Lactose Derivatives in Orchestrating Cell-Cell Recognition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-cell recognition is a fundamental biological process that governs tissue development, immune responses, and host-pathogen interactions. This intricate communication is often mediated by specific molecular interactions at the cell surface, where carbohydrates play a crucial role. Among the vast array of glycans involved, sulfated lactose derivatives have emerged as key players, acting as specific ligands for various cell adhesion molecules. Their unique structural features, conferred by the strategic placement of sulfate groups, allow them to modulate cellular interactions with high precision. This technical guide provides a comprehensive overview of the function of sulfated lactose derivatives in cell-cell recognition, with a focus on their interactions with selectins and galectins. It details their mechanism of action, presents quantitative binding data, outlines key experimental protocols for their study, and visualizes the signaling pathways they trigger. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of glycoscience and leverage this knowledge for therapeutic innovation.

Core Mechanisms of Action: Selectin and Galectin Binding

Sulfated lactose derivatives primarily exert their function by acting as high-affinity ligands for two major families of carbohydrate-binding proteins (lectins): selectins and galectins. The position and degree of sulfation on the lactose backbone are critical determinants of binding specificity and affinity.

1. Interaction with Selectins:

Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). They play a critical role in the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation. The canonical ligand for selectins is the sialyl Lewis X (sLex) tetrasaccharide. However, studies have revealed that sulfated lactose derivatives can mimic the essential features of sLex and act as potent selectin inhibitors.

-

L-selectin: This selectin, expressed on leukocytes, mediates their initial attachment to the endothelial lining of blood vessels. Lactose 6',6-disulfate has been shown to be a more potent inhibitor of L-selectin than sialyl Lewis x.[1] The 6'- and 6-sulfate groups on lactose are thought to be crucial for high-affinity binding.[1]

-

E-selectin and P-selectin: These selectins are expressed on activated endothelial cells and platelets, respectively, and are involved in leukocyte recruitment to sites of inflammation. Sulfated derivatives of Lewisa, a structural isomer of Lewisx, have been identified as potent ligands for E-selectin.[2] Specifically, the 3'-sulfated Lea pentasaccharide exhibits significantly greater inhibitory activity against E-selectin compared to sialyl-Lex.[2]

The interaction of sulfated lactose derivatives with selectins is a calcium-dependent process, a hallmark of C-type lectins. The sulfate groups are believed to chelate calcium ions in the carbohydrate recognition domain (CRD) of the selectin, thereby stabilizing the interaction.

2. Interaction with Galectins:

Galectins are a family of β-galactoside-binding lectins that are involved in a wide range of biological processes, including cell adhesion, proliferation, apoptosis, and immune regulation. Unlike selectins, galectin binding is calcium-independent. The introduction of a sulfate group at the O-3' position of lactose has been shown to significantly enhance binding affinity for several galectins, including galectin-3.[3] This enhanced affinity is attributed to favorable electrostatic interactions between the negatively charged sulfate group and positively charged amino acid residues within the galectin's CRD.

The binding of sulfated lactose derivatives to galectins on the cell surface can lead to the cross-linking of cell surface glycoproteins and glycolipids, triggering intracellular signaling cascades that modulate cellular behavior.

Quantitative Data on Sulfated Lactose Derivative Interactions

The binding affinities and inhibitory capacities of various sulfated lactose derivatives have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and competitive binding assays. This data is crucial for understanding the structure-activity relationship and for the rational design of potent and selective inhibitors.

| Derivative | Target Lectin | Method | Parameter | Value | Reference |

| Lactose 6',6-disulfate | L-selectin | Inhibition Assay | Greater inhibitory potency than sialyl Lewis x | - | [1] |

| 3'-O-sulfated propargylated LacNAc | Galectin-3 | ITC | Kd | 14.7 µM | [3] |

| 3'-O-sulfated PNP lactose | Galectin-3 | ITC | Kd | 20.4 µM | [3] |

| 3'-O-sulfated PNP LacNAc | Galectin-3 | ITC | Kd | 22.2 µM | [3] |

| 3'-O-sulfated propargylated lactose | Galectin-3 | ITC | Kd | 37.0 µM | [3] |

| Methyl β-D-lactoside (unmodified) | Galectin-3 | ITC | Kd | 91.0 µM | [3] |

| 6',6-disulfolactose | L-selectin | Direct Binding Assay | Preferred ligand over 6'- and 6-sulfolactose | - | [4] |

| 6-sulfolactose | MECA-79 antibody (binds L-selectin ligands) | Direct Binding Assay | Preferred ligand over 6',6-disulfolactose | - | [4] |

| 3'-sulfated Lea pentasaccharide | E-selectin | Inhibition Assay | 15-45 fold greater inhibitory activity than sialyl-Lex | - | [2] |

Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the synthesis, binding, and functional effects of sulfated lactose derivatives.

Synthesis of Sulfated Lactose Derivatives

The chemical synthesis of sulfated lactose derivatives with defined sulfation patterns is a prerequisite for structure-function studies. A general on-resin approach simplifies this process.

Materials:

-

Solid support resin

-

Automated Glycan Assembly (AGA) synthesizer

-

Appropriate monosaccharide building blocks with protecting groups

-

Sulfating agent (e.g., sulfur trioxide-trimethylamine complex)

-

Reagents for deprotection (e.g., sodium methoxide, hydrogenolysis catalysts)

-

Solvents for reaction and washing (e.g., DMF, DCM, Methanol)

-

Purification columns (e.g., C18 reverse phase, size-exclusion chromatography)

Protocol:

-

Oligosaccharide Backbone Synthesis: The lactose backbone is assembled on a solid support using an Automated Glycan Assembly (AGA) synthesizer. This involves the sequential addition of protected monosaccharide units.

-

Regioselective Sulfation: The resin-bound oligosaccharide is treated with a sulfating agent, such as sulfur trioxide-trimethylamine complex, in a suitable solvent like DMF to introduce sulfate groups at specific hydroxyl positions. The choice of protecting groups on the sugar backbone dictates the regioselectivity of the sulfation.

-

Deprotection: The ester-protecting groups are removed by hydrolysis, for example, using sodium methoxide in methanol.

-

Cleavage from Resin: The sulfated oligosaccharide is cleaved from the solid support.

-

Final Deprotection: Any remaining protecting groups, such as benzyl ethers, are removed by hydrogenolysis.

-

Purification: The final sulfated lactose derivative is purified using a combination of reverse-phase and size-exclusion chromatography.

Binding Affinity and Kinetics Analysis

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (sulfated lactose derivative) to a macromolecule (lectin), providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).

Materials:

-

ITC instrument (e.g., MicroCal ITC200)

-

Purified lectin solution (typically 5-50 µM in the sample cell)

-

Concentrated solution of the sulfated lactose derivative (typically 10-fold higher concentration in the injection syringe)

-

Identical buffer for both lectin and ligand solutions to minimize heats of dilution.

Protocol:

-

Sample Preparation: Prepare the lectin and sulfated lactose derivative solutions in the same, degassed buffer. Ensure accurate concentration measurements.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Loading: Load the lectin solution into the sample cell and the sulfated lactose derivative solution into the injection syringe.

-

Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) in addition to binding affinity (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified lectin

-

Solutions of sulfated lactose derivatives at various concentrations

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Lectin Immobilization: Activate the sensor chip surface and covalently immobilize the lectin.

-

Binding Analysis: Inject a series of concentrations of the sulfated lactose derivative over the lectin-coated surface and monitor the change in the SPR signal (response units, RU).

-

Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.

-

Regeneration: If necessary, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd).

Cell-Based Functional Assays

a) Cell Adhesion Assay

This assay measures the ability of sulfated lactose derivatives to inhibit the adhesion of cells (e.g., leukocytes) to a surface coated with a specific selectin.

Materials:

-

96-well microtiter plates

-

Recombinant selectin-IgG chimera

-

Leukocyte cell line (e.g., U937)

-

Sulfated lactose derivatives at various concentrations

-

Cell labeling dye (e.g., Calcein-AM) or crystal violet for staining

-

Plate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with the selectin-IgG chimera overnight at 4°C.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Cell Preparation: Label the leukocyte cell suspension with a fluorescent dye or prepare for crystal violet staining.

-

Inhibition: Pre-incubate the cells with various concentrations of the sulfated lactose derivative.

-

Adhesion: Add the cell suspension to the selectin-coated wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification:

-

For fluorescently labeled cells, measure the fluorescence intensity using a plate reader.

-

For unlabeled cells, fix and stain the adherent cells with crystal violet, then solubilize the dye and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion at each concentration of the sulfated lactose derivative and determine the IC50 value.

b) Hemagglutination Inhibition Assay

This assay is used to determine the inhibitory potency of sulfated lactose derivatives on the agglutination of red blood cells (RBCs) mediated by galectins.

Materials:

-

96-well V-bottom microtiter plate

-

Purified galectin

-

Trypsinized and glutaraldehyde-fixed rabbit red blood cells (RBCs)

-

Sulfated lactose derivatives at various concentrations

-

PBS

Protocol:

-

Serial Dilution: Prepare serial dilutions of the sulfated lactose derivative in the wells of the microtiter plate.

-

Galectin Addition: Add a constant amount of galectin to each well.

-

Incubation: Incubate the plate to allow the inhibitor to bind to the galectin.

-

RBC Addition: Add a suspension of fixed RBCs to each well.

-

Agglutination: Allow the plate to stand at room temperature and observe the pattern of RBC sedimentation. A button of cells at the bottom of the well indicates inhibition of hemagglutination, while a diffuse mat of cells indicates agglutination.

-

Endpoint Determination: The minimum concentration of the sulfated lactose derivative that completely inhibits hemagglutination is determined.

Signaling Pathways and Logical Relationships

The binding of sulfated lactose derivatives to selectins and galectins initiates intracellular signaling cascades that can lead to various cellular responses.

Selectin-Mediated Signaling

L-selectin engagement by its ligands, including sulfated lactose derivatives, on the surface of leukocytes can trigger "outside-in" signaling. This signaling is crucial for the transition from rolling to firm adhesion and subsequent transmigration.

Caption: L-selectin signaling cascade initiated by sulfated lactose derivatives.

Galectin-3-Mediated Signaling

Extracellular galectin-3 can cross-link cell surface glycoproteins, such as integrins and receptor tyrosine kinases (RTKs), leading to the modulation of various signaling pathways that control cell proliferation, survival, and adhesion.

Caption: Galectin-3 signaling pathways and their inhibition by sulfated lactose derivatives.

Conclusion

Sulfated lactose derivatives are versatile molecules that play a significant role in mediating cell-cell recognition through their interactions with selectins and galectins. Their ability to modulate these interactions with high specificity and affinity makes them attractive candidates for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders and cancer. The detailed understanding of their structure-activity relationships, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design of such glycomimetic drugs. The visualization of the intricate signaling pathways they influence provides a roadmap for further investigation into their downstream biological effects. As research in glycoscience continues to advance, the importance of sulfated lactose derivatives in cellular communication and their potential as therapeutic agents will undoubtedly become even more apparent.

References

- 1. Sulfated disaccharide inhibitors of L-selectin: deriving structural leads from a physiological selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfated blood group Lewis(a). A superior oligosaccharide ligand for human E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Minimal sulfated carbohydrates for recognition by L-selectin and the MECA-79 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Lactose-3'-Sulfate Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose-3'-sulfate is a sulfated disaccharide with significant potential in various biomedical applications, owing to the crucial roles of sulfated glycans in biological processes such as cell signaling, inflammation, and pathogen recognition. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to complex chemical methods. This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic synthesis of this compound precursors. It details the key enzymes, experimental protocols, and the necessary cofactor regeneration systems. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to produce these valuable compounds for further investigation and application.

Introduction to Sulfated Glycans and this compound

Sulfated glycans are a diverse class of carbohydrates that play pivotal roles in a myriad of biological processes.[1][2] The addition of a sulfate group can dramatically alter the physicochemical properties of a glycan, influencing its conformation and its interactions with proteins.[2] This post-translational modification is critical for the function of many cell-surface and extracellular matrix proteins, mediating processes such as cell adhesion, growth factor signaling, and immune responses.[1][2]

This compound, a lactose molecule sulfated at the 3-position of the galactose residue, is of particular interest. While its specific biological functions are still under investigation, the presence of sulfated lactose derivatives in human milk suggests their importance in infant development and immunity. The precise and controlled synthesis of this compound is therefore essential for elucidating its biological roles and exploring its therapeutic potential.

Enzymatic Route to this compound

The enzymatic synthesis of this compound relies on the activity of a specific class of enzymes known as sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, lactose.

Key Enzymes: Sulfotransferases

The regioselectivity of the sulfation reaction is determined by the specific sulfotransferase used. For the synthesis of this compound, the most relevant enzyme is Galactose-3-O-sulfotransferase 2 (GAL3ST2) .

-

Galactose-3-O-sulfotransferase 2 (GAL3ST2): This enzyme specifically catalyzes the transfer of a sulfate group to the hydroxyl group at the C-3 position of non-reducing β-galactosyl residues.[3][4][5] It can act on both type 1 (Galβ1-3GlcNAc-R) and type 2 (Galβ1-4GlcNAc-R) oligosaccharides, making it an ideal candidate for the sulfation of lactose (Galβ1-4Glc).[3][5] The optimal pH for GAL3ST2 activity is reported to be between 6.0 and 6.5.[4]

Another related enzyme, Carbohydrate Sulfotransferase 1 (CHST1) , also known as keratan sulfate Gal-6-sulfotransferase, sulfates the 6-position of galactose residues and is therefore not suitable for the synthesis of the 3'-sulfated isomer.[6][7][8]

The Universal Sulfate Donor: PAPS

3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the obligate co-substrate for all sulfotransferase-catalyzed reactions. The availability of PAPS is a critical factor for the successful enzymatic synthesis of this compound. Due to the high cost and instability of commercially available PAPS, in situ synthesis and regeneration systems are often employed for large-scale production.

Experimental Protocols

While a specific, optimized protocol for the large-scale enzymatic synthesis of this compound is not extensively documented in the literature, a general methodology can be derived from standard in vitro sulfotransferase assays and chemoenzymatic synthesis of other sulfated oligosaccharides.

General Enzymatic Sulfation of Lactose

This protocol outlines the fundamental steps for the enzymatic sulfation of lactose using GAL3ST2.

Materials:

-

Recombinant human Galactose-3-O-sulfotransferase 2 (GAL3ST2)

-

Lactose

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

MES buffer (or other suitable buffer with a pH of 6.0-6.5)

-

Manganese chloride (MnCl₂)

-

Bovine Serum Albumin (BSA)

-

Deionized water

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a suitable microcentrifuge tube. A typical reaction mixture may contain:

-

Lactose (acceptor substrate): Concentration to be optimized (e.g., 10-50 mM)

-

PAPS (donor substrate): Equimolar or slight excess to lactose (e.g., 12-60 mM)

-

GAL3ST2: Empirically determined amount (e.g., 1-5 µg)

-

MES buffer (pH 6.5): 50 mM

-

MnCl₂: 10 mM

-

BSA: 0.1 mg/mL (to stabilize the enzyme)

-

Deionized water to the final volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2-24 hours), with gentle agitation. The optimal incubation time should be determined experimentally by monitoring product formation.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes) or by adding an equal volume of cold ethanol.

-

Product Analysis and Purification: The formation of this compound can be monitored by techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry. The product can be purified using anion-exchange chromatography.

Enzymatic Synthesis and Regeneration of PAPS

For larger-scale synthesis, a PAPS regeneration system is highly recommended. This can be achieved by coupling the sulfotransferase reaction with enzymes that synthesize PAPS from ATP and inorganic sulfate.

Enzymes for PAPS Regeneration:

-

ATP Sulfurylase: Catalyzes the formation of adenosine-5'-phosphosulfate (APS) from ATP and inorganic sulfate.

-

APS Kinase: Catalyzes the phosphorylation of APS to form PAPS.

-

Aryl Sulfotransferase (AST): Can be used in a recycling system where it transfers a sulfate group from a cheap donor like p-nitrophenyl sulfate (pNPS) to PAP (the product of the primary sulfotransferase reaction) to regenerate PAPS.[9][10][11]

A coupled reaction system would include the components of the primary sulfation reaction along with the PAPS regeneration enzymes, ATP, an inorganic sulfate source (e.g., Na₂SO₄), and in the case of the AST system, a sulfate donor like pNPS.

Quantitative Data

Table 1: Kinetic Parameters of Related Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Source |

| β-galactosidase (Lactobacillus plantarum) | Lactose | 23.28 | 10.88 | |

| β-galactosidase (Lactobacillus reuteri) | Lactose | 27.3757 | 0.2592 U/min |

Note: The data in Table 1 is for β-galactosidases, which catalyze the hydrolysis of lactose, and is provided here for comparative purposes as specific kinetic data for GAL3ST2 with lactose as a substrate is not currently available.

Visualizations of Key Processes

Enzymatic Synthesis of this compound

Caption: Enzymatic synthesis of this compound.

PAPS Regeneration Cycle

Caption: PAPS regeneration cycle coupled with sulfation.

Biological Relevance of Sulfated Glycans

Caption: Biological roles of sulfated glycans.

Conclusion and Future Outlook

The enzymatic synthesis of this compound precursors represents a promising avenue for the production of this and other sulfated oligosaccharides for research and development. The high specificity of sulfotransferases like GAL3ST2 allows for the precise synthesis of the desired isomer, avoiding the complex protection and deprotection steps associated with chemical synthesis. While further research is needed to optimize reaction conditions and develop robust, scalable production processes, the foundational methodologies outlined in this guide provide a solid starting point. The continued exploration of novel sulfotransferases and the development of more efficient PAPS regeneration systems will undoubtedly accelerate progress in this field, unlocking the full potential of sulfated glycans in medicine and biotechnology.

References

- 1. Sulfated glycan recognition by carbohydrate sulfatases of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sulfated Glycans: Structure, Synthesis, Function, and Applications [frontiersin.org]

- 3. GAL3ST2 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. GAL3ST2 galactose-3-O-sulfotransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Glycosaminoglycan - Wikipedia [en.wikipedia.org]

- 7. Reactome | CHST1 transfers sulfate to Gal on keratan chain [reactome.org]

- 8. uniprot.org [uniprot.org]

- 9. Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Galactose 3'-O-Sulfation in Modulating Protein Binding: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications of glycans play a critical role in a myriad of biological processes, from cell-cell recognition to intricate signaling cascades. Among these modifications, sulfation, and specifically the 3-O-sulfation of galactose residues, emerges as a key modulator of protein-carbohydrate interactions. This technical guide provides an in-depth exploration of the significance of galactose 3'-O-sulfation, its impact on protein binding affinity and specificity, and the downstream functional consequences. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies used for their characterization, and visualize the complex signaling pathways where this modification plays a pivotal role. This document serves as a comprehensive resource for researchers and professionals seeking to understand and leverage the therapeutic and diagnostic potential of targeting galactose 3'-O-sulfation.

Introduction: The Significance of Glycan Sulfation

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, generates a vast diversity of complex carbohydrate structures. The information encoded within these glycans is often "read" by glycan-binding proteins (GBPs), leading to specific biological outcomes. Sulfation, the addition of a sulfate group to a glycan, is a crucial post-translational modification that can dramatically alter the charge and conformation of the carbohydrate, thereby modulating its interaction with binding partners.

Galactose-3-O-sulfation is a specific modification catalyzed by a family of enzymes known as galactose-3-O-sulfotransferases (GAL3STs). This modification is found on various glycoconjugates, including N-glycans, O-glycans, and glycolipids, and is implicated in a wide range of physiological and pathological processes. Altered galactose 3'-O-sulfation has been linked to changes in cellular adhesion, cell recognition, and even tumor metastasis, primarily through its influence on the binding affinity of extracellular ligands.

Quantitative Impact of Galactose 3'-O-Sulfation on Protein Binding

The addition of a negatively charged sulfate group at the 3'-O-position of galactose can either enhance or diminish protein binding, depending on the specific protein and the context of the glycan structure. The following tables summarize available quantitative data from various studies, highlighting the impact of this modification on binding affinities.

Table 1: Influence of 3'-O-Sulfation on Galectin Binding Affinity

| Glycan Ligand | Galectin-1 K_d (µM) | Reference |

| Lactose (Galβ1-4Glc) | >500 | |

| 3'-sulfo-Lactose | 118 |

Table 2: Binding Affinities of Proteins to Sulfatide (3-O-sulfo-galactosylceramide)

| Protein | Ligand | K_d (µM) | Technique | Reference |

| Disabled-2 (Dab2) | Sulfatide | ~30-50 | Not specified | |

| α-synuclein | Sulfatide | low micromolar | Not specified | |

| Mesencephalic Astrocyte-derived Neurotrophic Factor (MANF) | Sulfatide | low micromolar | Not specified |

Table 3: Impact of Sulfation on Selectin Ligand Binding

| Selectin | Ligand | Binding Characteristics | Reference |

| L-selectin | Sialyl Lewis x (sLe^x) | Weak binding | |

| L-selectin | 6-sulfo sialyl Lewis x | High-affinity binding |

Note: While 6-sulfo sialyl Lewis x involves sulfation at the 6-position of GlcNAc, it underscores the principle that specific sulfation patterns are critical for high-affinity selectin binding.

Key Signaling Pathways Modulated by Galactose 3'-O-Sulfation

The modulation of protein binding by galactose 3'-O-sulfation has profound implications for cellular signaling. Below, we explore two key pathways where this modification is known to play a significant role.

Fibroblast Growth Factor (FGF) Signaling

Fibroblast growth factors (FGFs) are a family of signaling proteins involved in a wide array of cellular processes, including proliferation, differentiation, and angiogenesis. Their signaling is critically dependent on heparan sulfate (HS) proteoglycans, which act as co-receptors. The specific sulfation patterns of HS chains, including 3-O-sulfation, create distinct binding sites for different FGFs and their receptors (FGFRs), thereby regulating signaling specificity and intensity. For instance, the removal of the 3-O-sulfate group from the heparan sulfate pentasaccharide that binds antithrombin-III results in a 10^5-fold reduction in binding affinity.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. Their function can be modulated by the glycosylation status of the integrin subunits. While the direct role of galactose 3'-O-sulfation on integrin signaling is an area of active research, it is known that sulfated glycans can influence integrin-mediated cell adhesion and signaling. For example, lactosylsulfatide, which contains a 3-O-sulfated galactose, has been shown to enhance cell adhesion to vitronectin. This suggests a role for sulfated glycans in modulating integrin ligand binding and subsequent downstream signaling events that regulate cell behavior.

Experimental Protocols for Studying Galactose 3'-O-Sulfation and Protein Binding

A variety of sophisticated techniques are employed to investigate the role of galactose 3'-O-sulfation in protein binding. Here, we provide detailed methodologies for three key experimental approaches.

Glycan Microarray Analysis

Glycan microarrays are a high-throughput method for screening the binding specificity of proteins against a library of immobilized glycans.

Experimental Workflow:

Detailed Protocol:

-

Microarray Preparation: Glycans, including synthetically or enzymatically 3'-O-sulfated and unsulfated counterparts, are covalently immobilized on a chemically activated glass slide surface.

-

Blocking: The slide is incubated with a blocking buffer (e.g., BSA-containing buffer) to prevent non-specific protein binding.

-

Protein Incubation: The fluorescently labeled protein of interest, diluted in a binding buffer, is applied to the microarray and incubated for a defined period (e.g., 1 hour) in a humidified chamber.

-

Washing: The slide is washed with a series of buffers to remove unbound protein.

-

Detection: The slide is scanned using a fluorescence microarray scanner to detect the signal intensity at each glycan spot.

-

Data Analysis: The fluorescence intensities are quantified, and after background subtraction and normalization, the binding specificity of the protein to the different glycans is determined.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants (K_d).

Experimental Workflow:

Detailed Protocol:

-

Ligand Immobilization: A glycan (e.g., biotinylated 3'-O-sulfated galactose) is immobilized onto a sensor chip (e.g., a streptavidin-coated chip).

-

Analyte Preparation: The protein of interest is purified and prepared in a series of concentrations in a suitable running buffer.

-

Binding Analysis:

-

Association Phase: The protein solution is flowed over the sensor chip at a constant rate, and the change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time as the protein binds to the immobilized glycan.

-

Dissociation Phase: The running buffer is then flowed over the chip, and the decrease in the SPR signal is monitored as the protein dissociates from the glycan.

-

-

Regeneration: A regeneration solution is injected to remove all bound protein from the chip surface, allowing for subsequent binding cycles.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

In Vitro Sulfotransferase Assay

This assay measures the activity of galactose-3-O-sulfotransferases by quantifying the transfer of a radiolabeled sulfate group from a donor to a galactose-containing acceptor substrate.

Detailed Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., MES or cacodylate), the galactose-containing acceptor substrate, the sulfotransferase enzyme, and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), typically radiolabeled with ³⁵S ([³⁵S]PAPS). Divalent cations like Mn²⁺ or Mg²⁺ are often included as cofactors.

-

Enzyme Reaction: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: The reaction is stopped, for example, by adding a chloroform/methanol/water mixture.

-

Product Separation: The radiolabeled sulfated product is separated from the unreacted [³⁵S]PAPS. This can be achieved using techniques like anion-exchange chromatography (e.g., on a DEAE-Sephadex column).

-

Quantification: The radioactivity of the isolated product is measured using a liquid scintillation counter. The enzyme activity is then calculated based on the amount of incorporated radioactivity.

Conclusion and Future Directions

The 3'-O-sulfation of galactose is a subtle yet powerful modification that significantly influences the landscape of protein-carbohydrate interactions. As highlighted in this guide, this sulfation event can dramatically alter binding affinities, thereby modulating critical signaling pathways involved in development, immunity, and disease. The continued development of sophisticated analytical techniques, such as high-resolution mass spectrometry and expanded glycan microarrays, will further elucidate the specific roles of galactose 3'-O-sulfation in complex biological systems.

For drug development professionals, understanding and targeting the enzymes responsible for this modification, the GAL3STs, or designing glycomimetics that either block or mimic these sulfated epitopes, presents a promising avenue for therapeutic intervention in a range of pathologies, including cancer and inflammatory diseases. The data, protocols, and conceptual frameworks presented herein provide a solid foundation for advancing research in this exciting and impactful area of glycobiology.

Methodological & Application

protocol for extraction and purification of Lactose-3'-sulfate from milk

An Application Note and Protocol for the Extraction and Purification of Lactose-3'-Sulfate from Milk

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milk is a complex biological fluid containing a diverse array of components, including a variety of oligosaccharides. Among these are acidic oligosaccharides, such as sialylated and sulfated species. This compound is a sulfated disaccharide present in milk that is of growing interest due to its potential biological activities. The structural similarity of sulfated milk oligosaccharides to cell surface glycans suggests their potential role in modulating cell-cell interactions and immune responses.[1] The purification of these compounds from the complex milk matrix is essential for their structural characterization and functional investigation.

This document provides a detailed protocol for the extraction and purification of this compound from milk. The methodology involves a multi-step process beginning with the removal of major interfering substances like fats and proteins, followed by the isolation of a crude oligosaccharide fraction, and subsequent chromatographic purification to isolate the target sulfated lactose.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound from milk.

Detailed Experimental Protocols

Stage 1: Sample Pre-treatment (Defatting and Deproteination)

This initial stage is critical for removing lipids and proteins, which constitute the bulk of the interfering matrix in milk.[2][3]

1.1. Defatting:

-

Dispense fresh or thawed milk into centrifuge tubes (e.g., 10-20 mL per tube).

-

Centrifuge the milk at 5,000 x g for 15 minutes at 4°C.[3]

-

After centrifugation, a solid fat layer will form at the top. Carefully remove this lipid layer using a spatula. The lower aqueous phase is the skim milk.

-

Collect the skim milk and pool it for the next step.

1.2. Deproteination by Ethanol Precipitation:

-

To the collected skim milk, add two volumes of cold absolute ethanol (e.g., for 100 mL of skim milk, add 200 mL of cold ethanol).[4]

-

Mix gently by inversion and incubate the mixture overnight at 4°C to allow for the complete precipitation of proteins.[4]

-

Centrifuge the mixture at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully decant and collect the supernatant, which contains the crude oligosaccharide fraction. Discard the protein pellet.

Stage 2: Isolation of Crude Oligosaccharides

The supernatant from the deproteination step contains oligosaccharides, lactose, and salts. This stage aims to concentrate the oligosaccharides.

-

Transfer the supernatant to a round-bottom flask.

-

Concentrate the solution using a rotary evaporator at a temperature not exceeding 40°C to reduce the volume and remove the ethanol.

-

The resulting aqueous concentrate contains the crude oligosaccharide fraction. This can be lyophilized for storage or reconstituted in ultrapure water for the next purification step.

Stage 3: Anion-Exchange Chromatography (AEC) for Fractionation

This step separates the negatively charged acidic oligosaccharides (including sulfated species like this compound) from the abundant neutral oligosaccharides.[3][5]

3.1. Column Preparation:

-

Pack a column with an anion-exchange resin such as TOYOPEARL Super Q-650M or Macro-Prep High Q.[3][6]

-

Equilibrate the column with several column volumes of ultrapure water or a low concentration starting buffer (e.g., 20 mM Tris-HCl) until the pH and conductivity of the eluate are stable.[3][7]

3.2. Sample Loading and Elution:

-

Dissolve the concentrated crude oligosaccharide fraction in ultrapure water and apply it to the equilibrated AEC column.[3]

-

Wash the column with ultrapure water to elute the unbound neutral oligosaccharides.[3]

-

Elute the bound acidic oligosaccharides using a stepwise or linear gradient of a salt solution. A common eluent is pyridinium acetate buffer (pH 5.0), applied in increasing concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.).[3] Alternatively, a sodium chloride gradient (e.g., 0 to 1 M NaCl in buffer) can be used.[7]

-

Collect fractions throughout the elution process and monitor for the presence of carbohydrates using a suitable assay (e.g., phenol-sulfuric acid method).

-

Fractions containing sulfated oligosaccharides are expected to elute at higher salt concentrations due to their negative charge.

Stage 4: Desalting of the this compound Fraction

The fractions collected from AEC contain high concentrations of salt, which must be removed before further analysis, especially for mass spectrometry.[8]

4.1. Solid-Phase Extraction (SPE) using Graphitized Carbon:

-

Condition a graphitized carbon SPE cartridge (e.g., ENVI-Carb) with a high-acetonitrile solution (e.g., 80% acetonitrile with 0.1% TFA) followed by equilibration with ultrapure water.[1][9]

-

Apply the salt-containing fraction to the cartridge. The oligosaccharides will bind to the carbon support, while salts and other highly polar contaminants will pass through.[10]

-

Wash the cartridge with ultrapure water to remove any remaining salts.

-

Elute the desalted oligosaccharides with a solution of 25-50% acetonitrile in water.[8][10]

-

Collect the eluate and dry it using a vacuum concentrator.

4.2. Gel Filtration Chromatography (Alternative Method):

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with ultrapure water.[3]

-

Apply the salt-containing fraction to the column.

-

Elute with ultrapure water. The larger oligosaccharide molecules will elute first in the void volume, while the smaller salt ions will be retained longer, allowing for their separation.[11]

Stage 5: Purity Assessment and Quantification

The final purified fraction should be analyzed to confirm the presence and purity of this compound.

5.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD):

-

This is a highly sensitive method for the analysis of underivatized carbohydrates.[2] The separation is based on the weak acidity of saccharides at high pH.

-

Column: Dionex CarboPac series or similar.

-

Eluent: Sodium hydroxide gradient.

-

Detection: Pulsed Amperometric Detection (PAD).

-

The retention time of the purified compound can be compared to that of a this compound standard if available.

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

LC-MS/MS provides both separation and structural information. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for oligosaccharide separation prior to MS analysis.[12]

-

Column: HILIC analytical column.

-

Mobile Phase: Gradient of aqueous ammonium formate in acetonitrile.[12]

-

Detection: Mass spectrometer operating in negative ion mode is suitable for detecting sulfated compounds. Tandem MS (MS/MS) can be used to obtain fragmentation patterns to confirm the structure.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods used for the quantification of milk oligosaccharides. Actual values will depend on the specific instrumentation and experimental conditions.

| Parameter | HPLC-FLD (with 2-AB labeling) | HPAE-PAD | LC-MS/MS |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | < 5 ng/L[9] |

| Limit of Quantification (LOQ) | ~0.4 µg/mL | ~2 µg/mL | ~17 mg/L[12] |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99[9] |

| Recovery (%) | 90 - 110% | 95 - 105% | 97 - 107%[9] |

| Precision (%RSD) | < 5% | < 5% | < 4.3% |

Note: Data is compiled from various sources on milk oligosaccharide analysis and may not be specific to this compound.[2][9][12]

References

- 1. Influence of sulfonated and diet-derived human milk oligosaccharides on the infant microbiome and immune markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benthamopen.com [benthamopen.com]

- 5. mdpi.com [mdpi.com]

- 6. bio-rad.com [bio-rad.com]

- 7. High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general approach to desalting oligosaccharides released from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6376663B1 - Desalting and purification of oligosaccharides and their derivatives - Google Patents [patents.google.com]

- 11. バッファ交換に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of Lactose-3'-Sulfate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Lactose-3'-sulfate using mass spectrometry. This document outlines detailed experimental protocols, data interpretation, and expected fragmentation patterns, crucial for researchers in glycobiology, biomarker discovery, and pharmaceutical development.

Introduction

This compound is a sulfated disaccharide that plays significant roles in various biological processes. Accurate and reliable methods for its detection and quantification are essential for understanding its function and for potential therapeutic applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific analysis of this compound and its fragments. This document details the methodologies for its characterization. The molecular formula for this compound is C₁₂H₂₂O₁₄S, with a molecular weight of 422.36 g/mol [1].

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure high-quality data. For biological samples, protein precipitation is a common first step.

Protocol for Protein Precipitation:

-

To 100 µL of a biological sample (e.g., plasma, milk, or tissue homogenate), add 400 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Dry the supernatant completely under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.

For purified sulfated oligosaccharides intended for direct infusion or MALDI-TOF analysis, a simple dissolution in a suitable solvent is sufficient.

Protocol for Purified Sample (MALDI-TOF):

-

Dissolve the this compound sample in water to a concentration of 10 pmol/µL[2].

-

Prepare a matrix solution of 10 mg/mL 2,5-dihydroxybenzoic acid (2,5-DHB) in water. This solution should be prepared fresh before use[2].

-

For enhanced signal of sulfated oligosaccharides, a basic peptide solution (e.g., 10 pmol/µL of Arg-(Gly-Arg)14-Gly) can be added[2].

-

Mix the sample, matrix, and optional peptide solution in a 1:1:1 ratio.

-

Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air-dry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique for highly polar analytes like this compound.

Table 1: Suggested LC-MS Parameters

| Parameter | Recommended Conditions |

| LC System | UHPLC or HPLC system |

| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a high percentage of organic phase (e.g., 80-90% B) and ramp down to elute the polar analyte. A typical gradient might be a linear decrease from 85% B to 40% B over 10 minutes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap |

| Ionization Mode | Negative Ion Electrospray (ESI) |

| Capillary Voltage | 2.5 - 3.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas | Nitrogen, at a flow rate of 600 - 800 L/hr |

| Desolvation Temp. | 350 - 500°C |

| Scan Mode | Full Scan (for qualitative analysis), and MS/MS or Selected Reaction Monitoring (SRM) for quantitative analysis. |

Data Presentation and Interpretation

Fragmentation of this compound

In negative ion mode ESI-MS/MS, 3-O-sulfated saccharides exhibit a characteristic fragmentation pattern dominated by the loss of the sulfate group. The primary fragmentation pathway involves the neutral loss of SO₃ (80 Da) or the formation of the hydrogensulfate anion ([HSO₄]⁻) at m/z 97[3][4].

Table 2: Expected Precursor and Fragment Ions of this compound in Negative Ion Mode

| Ion Description | Proposed Formula | Calculated m/z |

| [M-H]⁻ (Precursor Ion) | C₁₂H₂₁O₁₄S⁻ | 421.06 |

| [M-H-SO₃]⁻ | C₁₂H₂₁O₁₁⁻ | 341.10 |

| [HSO₄]⁻ | HSO₄⁻ | 96.96 |

| Glycosidic Cleavage Fragment (B-ion type) | C₆H₉O₈S⁻ | 241.00 |

| Glycosidic Cleavage Fragment (Y-ion type) | C₆H₁₁O₅⁻ | 163.06 |

Note: The observed m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Quantitative Analysis

For quantitative studies, a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, is recommended to ensure accuracy and precision. A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Visualizations

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in negative ion ESI-MS/MS.

References

- 1. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection and quantification of the sulfated disaccharides in chondroitin sulfate by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Lactose-3'-sulfate using 1H and 13C NMR Spectroscopy: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of Lactose-3'-sulfate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive summary of the 1H and 13C NMR chemical shifts for both lactose and its 3'-sulfated derivative, highlighting the spectral changes upon sulfation. Detailed experimental protocols for sample preparation, NMR data acquisition, and processing are provided to ensure reproducible and high-quality results. This guide is intended to assist researchers in the structural elucidation and quality control of sulfated carbohydrates, which are of significant interest in drug development and glycobiology.

Introduction